Dinitro-o-cresol

Toxicology Reproductive toxicology Dinitrophenol compounds

Dinitro-o-cresol (DNOC) is a potent mitochondrial oxidative phosphorylation uncoupler with an acute oral LD50 of 7–40 mg/kg in rats, making it an optimal positive control for acute toxicity assays. Its dose-dependent spermatotoxic effects at 15 mg/kg support reproductive toxicology research, and its well-characterized aquifer sorption parameters (Kd 0.10–0.98 L/kg) make it a benchmark tracer for hydrogeological transport modeling. DNOC also serves as an essential reference standard for LC-MS/MS and HPLC method validation targeting dinitrophenolic compounds. Select this compound for its unique dose-response sensitivity, robust analytical utility, and well-documented environmental fate profile.

Molecular Formula C7H6N2O5
CH3C6H2OH(NO2)2
C7H6N2O5
Molecular Weight 198.13 g/mol
CAS No. 1335-85-9
Cat. No. B074238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinitro-o-cresol
CAS1335-85-9
SynonymsDinitro-2-methylphenol
Molecular FormulaC7H6N2O5
CH3C6H2OH(NO2)2
C7H6N2O5
Molecular Weight198.13 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])O
InChIInChI=1S/C7H6N2O5/c1-4-6(10)3-2-5(8(11)12)7(4)9(13)14/h2-3,10H,1H3
InChIKeyIUOFDOCUNLJHFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water, g/100ml at 20 °C: 0.694

Structure & Identifiers


Interactive Chemical Structure Model





Dinitro-o-cresol (DNOC, CAS 1335-85-9) — Core Technical Profile and Class Positioning for Scientific Procurement


Dinitro-o-cresol (DNOC; CAS 1335-85-9; molecular formula C₇H₆N₂O₅; molar mass 198.13 g/mol) is a 2,4-dinitrophenolic compound characterized by a methyl substituent at the ortho position of the phenol ring [1]. It is a yellow crystalline solid with a melting point of 86.5–88.2°C, a density of 1.58 g/cm³, and low water solubility (0.01% at 20°C) [2]. DNOC belongs to the dinitrophenol herbicide class, which includes structurally related analogs such as dinoseb (2-sec-butyl-4,6-dinitrophenol) and dinoterb (2-tert-butyl-4,6-dinitrophenol), all of which function as mitochondrial oxidative phosphorylation uncouplers [1]. Its primary historical applications include use as a selective herbicide, insecticide, and wood preservative constituent, though registrations were canceled by the U.S. EPA in 1991 due to toxicity concerns [3].

Why Dinitro-o-cresol (CAS 1335-85-9) Cannot Be Interchanged with Other Dinitrophenolic Compounds


Although DNOC shares the 2,4-dinitrophenol core scaffold with other dinitrophenolic herbicides such as dinoseb and dinoterb, direct substitution is not scientifically justifiable. The ortho-alkyl substituent differs markedly among these analogs (DNOC: methyl; dinoseb: sec-butyl; dinoterb: tert-butyl), producing divergent physicochemical properties, toxicokinetics, and environmental fate profiles [1]. DNOC exhibits an oral LD₅₀ of 7–40 mg/kg in rats, substantially more potent than DNP (LD₅₀ at 30 mg/kg with zero mortality in comparable studies) [2]. Sorption behavior is pH-dependent and clay-mineral specific, with Kd values ranging from 0.10 to 0.98 L/kg in aquifer systems, making DNOC's mobility predictions distinct from those of its sec-butyl analog [3]. Furthermore, DNOC's regulatory status as a banned pesticide in the U.S. (1991 cancellation) and EU contrasts with the varied international controls applied to related compounds [1]. Generic procurement based solely on functional class (uncoupler) would ignore these quantifiable and materially consequential differences.

Quantitative Differentiation Evidence: Dinitro-o-cresol (1335-85-9) vs. Structural Analogs


Comparative Acute Lethality: DNOC Exhibits Higher Mortality at Lower Doses than DNP in Standardized Rat Model

In a direct head-to-head five-day oral dosing study using sexually matured Jcl:SD male rats, DNOC (15 mg/kg b.w.) caused 5 deaths out of the treated group, whereas DNP (2,4-dinitrophenol) at twice the dose (30 mg/kg b.w.) produced 0 deaths [1]. This demonstrates that DNOC is substantially more acutely lethal than DNP on a per-milligram basis. Dinoseb (DNBP) at 7.5 mg/kg produced 1 death, indicating DNOC's acute toxicity profile is distinct from both the unsubstituted analog DNP and the sec-butyl-substituted analog dinoseb [1].

Toxicology Reproductive toxicology Dinitrophenol compounds

Spermatotoxic Effect Thresholds: DNOC Induces Comparable Reproductive Toxicity at Half the Dose of DNP

The same head-to-head comparative study evaluated spermatotoxic outcomes on day 14 post-dosing. DNOC at 15 mg/kg and DNP at 30 mg/kg both produced reduced sperm motility and increased incidence of tailless sperm in the cauda epididymis relative to controls [1]. The key differentiation is dose requirement: DNOC achieved statistically significant spermatotoxic effects at 15 mg/kg, whereas DNP required 30 mg/kg to produce a comparable (though slightly less pronounced) effect [1]. Dinoseb at 7.5 mg/kg produced effects similar to DNOC at 15 mg/kg [1].

Reproductive toxicology Sperm motility Risk assessment

Aerobic Aquifer Sorption Behavior: pH-Dependent Kd Range Quantified for DNOC in Sandy Aquifer Systems

In a field-scale natural gradient injection experiment conducted in a shallow, aerobic sandy aquifer near Vejen, Denmark, DNOC sorption was characterized through moment analysis of breakthrough curves. The distribution coefficient (Kd) for DNOC ranged from 0.10 to 0.98 L/kg across the monitored plume, with stronger sorption observed at lower pH [1]. This pH-dependent sorption behavior is attributed to specific binding of DNOC to clay minerals, a mechanism that may not extrapolate directly to analogs with bulkier ortho-substituents (e.g., sec-butyl or tert-butyl groups) that alter molecular geometry and polarity [1].

Environmental fate Hydrogeology Sorption Contaminant transport

Physicochemical Divergence from Dinoterb: Melting Point, Water Solubility, and Molecular Weight

DNOC (CAS 1335-85-9) and dinoterb (CAS 1420-07-1) differ substantially in fundamental physicochemical properties that govern formulation behavior, analytical detection, and environmental partitioning. DNOC has a melting point of 86.5–88.2°C, molar mass of 198.13 g/mol, and water solubility of 0.13 g/L at 20°C [1][2]. Dinoterb has a markedly higher melting point of 125.5–126.5°C, larger molar mass of 240.215 g/mol, and substantially lower water solubility of 0.00045 g/L at 20°C [3]. These differences reflect the effect of ortho-substituent bulk (methyl vs. tert-butyl) on crystal lattice energy, molecular weight, and hydrophobicity.

Physical chemistry Formulation science Analytical method development

Aerobic Aquifer Degradation: Slow Field Degradation with Long Lag Phases Observed for DNOC

In the Vejen, Denmark field injection experiment, significant degradation of DNOC in the aerobic aquifer was detected through moment analysis of continuous injection plume data [1]. However, the degradation was characterized as 'slow and/or subject to long lag phases,' with data suggesting spatially varying degradation potentials across the aquifer [1]. Laboratory experiments conducted in parallel supported the field observations, confirming that DNOC biodegradation requires extended acclimation periods and exhibits site-specific kinetics [1]. This contrasts with some other dinitrophenolic compounds that may degrade more rapidly under similar aerobic conditions, though direct comparator data from the same aquifer system are not available.

Biodegradation Natural attenuation Groundwater remediation

Acute Oral LD₅₀ Range: DNOC Displays Substantially Higher Mammalian Toxicity than Structurally Related Nitrophenolic Compounds

DNOC exhibits acute oral toxicity in rats with reported LD₅₀ values ranging from 7 to 40 mg/kg depending on formulation and study design [1][2]. For comparison, dinoterb has reported oral LD₅₀ values of approximately 58 mg/kg in rats [3], and 2,4-dinitrophenol (DNP) ranges from 30 to 72 mg/kg [2]. This positions DNOC as the most acutely toxic compound among the major dinitrophenolic herbicides in common mammalian test species. The EPA-probable oral lethal dose for humans is estimated between 5 and 50 mg/kg, classifying DNOC in the highest acute toxicity category [4].

Acute toxicology Hazard classification Safety data

Validated Application Scenarios for Dinitro-o-cresol (CAS 1335-85-9) Based on Differential Evidence


Positive Control for Acute Mammalian Toxicity and Mitochondrial Uncoupling Assays

DNOC's acute oral LD₅₀ of 7–40 mg/kg in rats, which is substantially more potent than DNP (30–72 mg/kg) and dinoterb (~58 mg/kg), makes it an optimal positive control compound for acute toxicity testing where a strong, reproducible lethal endpoint is required at minimal administered doses [1]. Its well-characterized mechanism as a mitochondrial oxidative phosphorylation uncoupler [2] further supports its use in cell-based assays measuring uncoupling activity.

Reproductive Toxicology Model Compound with Sensitive Spermatotoxicity Endpoint

In standardized five-day oral dosing studies, DNOC at 15 mg/kg produced significant reductions in sperm motility and increased tailless sperm incidence, whereas DNP required 30 mg/kg (2× the dose) to produce comparable effects [3]. This dose-response sensitivity makes DNOC a preferred model compound for reproductive toxicology studies requiring a dinitrophenolic test article with robust spermatotoxic outcomes at moderate exposure levels.

Environmental Fate Tracer and Sorption Calibration Standard in Aerobic Aquifer Studies

DNOC's field-validated sorption parameters (Kd range: 0.10–0.98 L/kg) and pH-dependent binding to clay minerals in sandy aerobic aquifers [4] make it a well-characterized tracer compound for hydrogeological transport studies. Its documented slow degradation with extended lag phases [4] provides a conservative benchmark for natural attenuation assessments in contaminated groundwater systems.

Analytical Reference Standard for LC-MS/MS and HPLC-ECD Method Development

DNOC's distinct physicochemical properties — melting point 86.5–88.2°C, molar mass 198.13 g/mol, and moderate water solubility 0.13 g/L at 20°C [5][6] — differentiate it from analogs like dinoterb (melting point ~126°C; solubility 0.00045 g/L) [7]. These differences dictate unique chromatographic retention behavior and ionization efficiency, making DNOC an essential reference standard for developing and validating analytical methods (LC-MS/MS, HPLC-ECD) targeting dinitrophenolic compounds in environmental and food matrices [8].

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